molecular formula C22H16Br2O2 B12555193 Methanone, 1,4-phenylenebis[[4-(bromomethyl)phenyl]- CAS No. 148257-97-0

Methanone, 1,4-phenylenebis[[4-(bromomethyl)phenyl]-

Cat. No.: B12555193
CAS No.: 148257-97-0
M. Wt: 472.2 g/mol
InChI Key: PRPLRXTVYLOJNZ-UHFFFAOYSA-N
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Description

Methanone, 1,4-phenylenebis[[4-(bromomethyl)phenyl]-] is a chemical compound with the molecular formula C22H16Br2O2 and a molecular weight of 472.17 g/mol It is characterized by the presence of two bromomethyl groups attached to a phenyl ring, which is further connected to a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, 1,4-phenylenebis[[4-(bromomethyl)phenyl]-] typically involves the reaction of 1,4-phenylenebis(methylene) with 4-(bromomethyl)benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent such as chloroform or hexane, and the product is purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of Methanone, 1,4-phenylenebis[[4-(bromomethyl)phenyl]-] may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Methanone, 1,4-phenylenebis[[4-(bromomethyl)phenyl]-] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted derivatives, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methanone, 1,4-phenylenebis[[4-(bromomethyl)phenyl]-] has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methanone, 1,4-phenylenebis[[4-(bromomethyl)phenyl]-] involves its interaction with specific molecular targets. The bromomethyl groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. The methanone group can participate in redox reactions, influencing cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

  • Methanone, 1,1’-(1,4-phenylene)bis[1-[4-(bromomethyl)phenyl]-]
  • 1,4-Phenylenebis[(4-hydroxyphenyl)methanone]
  • (4-(Bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone

Uniqueness

Methanone, 1,4-phenylenebis[[4-(bromomethyl)phenyl]-] is unique due to its specific arrangement of bromomethyl and methanone groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and form stable derivatives makes it a valuable compound in research and industrial applications .

Properties

CAS No.

148257-97-0

Molecular Formula

C22H16Br2O2

Molecular Weight

472.2 g/mol

IUPAC Name

[4-[4-(bromomethyl)benzoyl]phenyl]-[4-(bromomethyl)phenyl]methanone

InChI

InChI=1S/C22H16Br2O2/c23-13-15-1-5-17(6-2-15)21(25)19-9-11-20(12-10-19)22(26)18-7-3-16(14-24)4-8-18/h1-12H,13-14H2

InChI Key

PRPLRXTVYLOJNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CBr)C(=O)C2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)CBr

Origin of Product

United States

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